molecular formula C19H15ClFNO4 B15151245 2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15151245
M. Wt: 375.8 g/mol
InChI Key: YPIAUJOKRALQET-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with fluorophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3-chlorophenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient production of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: A simpler compound with a similar fluorophenyl group.

    1-(3-Chlorophenyl)-2-(dimethylamino)propan-1-one: Contains a chlorophenyl group and is used in medicinal chemistry.

    4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Another compound with a fluorophenyl group, used in drug development.

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of fluorophenyl and chlorophenyl groups attached to a pyrrolidine ring. This structure provides specific chemical and biological properties that are not found in simpler analogs, making it valuable for research and development in various fields.

Properties

Molecular Formula

C19H15ClFNO4

Molecular Weight

375.8 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H15ClFNO4/c20-14-2-1-3-16(9-14)22-10-13(8-18(22)24)19(25)26-11-17(23)12-4-6-15(21)7-5-12/h1-7,9,13H,8,10-11H2

InChI Key

YPIAUJOKRALQET-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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